N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide
Beschreibung
N'-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide is a diamide derivative featuring a morpholine ring, a dimethylamino-substituted aromatic group, and a 3,5-dimethylphenyl moiety. Its structure combines key pharmacophoric elements:
- Ethanediamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
- Morpholin-4-yl group: Enhances solubility and modulates pharmacokinetic properties.
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-13-18(2)15-20(14-17)26-24(30)23(29)25-16-22(28-9-11-31-12-10-28)19-5-7-21(8-6-19)27(3)4/h5-8,13-15,22H,9-12,16H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJKKZIZFMGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Coupling Reaction: The amine is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Morpholine-Containing Derivatives
4-[2-(Phenylsulfanyl)ethyl]morpholine ()
- Structural similarity: Shares a morpholine ring but lacks the diamide backbone and dimethylamino groups.
- Key differences: The phenylsulfanyl group increases lipophilicity (logP ~2.8) compared to the target compound’s polar diamide and NMe₂ groups.
Hypothetical Data Comparison
| Property | Target Compound | 4-[2-(Phenylsulfanyl)ethyl]morpholine |
|---|---|---|
| Molecular Weight | ~470 g/mol (estimated) | 237.34 g/mol |
| logP (Predicted) | ~1.5 (moderate polarity) | ~2.8 (higher lipophilicity) |
| Solubility (Water) | Moderate (morpholine-enhanced) | Low (sulfanyl group reduces solubility) |
N-Substituted Maleimides and Phthalimides
3-Chloro-N-phenyl-phthalimide ()
- Structural similarity : Aromatic substitution (phenyl) and heterocyclic backbone (phthalimide).
- Key differences: The target compound’s ethanediamide is less rigid than phthalimide’s fused bicyclic structure. Chlorine in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, whereas the target compound’s NMe₂ group acts as an electron donor .
N-(4-Dimethylamino 3,5-dinitrophenyl) Maleimide ()
- Functional similarity: Both feature dimethylamino-substituted aromatic groups.
- Key differences :
Research Findings and Functional Implications
Electronic and Steric Effects
- The target compound’s dimethylamino group likely increases electron density on the phenyl ring, enhancing interactions with π-acidic biological targets (e.g., enzyme active sites) .
Pharmacological Potential
- Compounds with N-substituted amides (e.g., maleimides, pyrrolidones) are frequently explored as enzyme inhibitors (e.g., DNA methyltransferases, kinases) . The target compound’s diamide structure could similarly inhibit proteases or polymerases.
- Dimethylphenyl groups may confer selectivity toward hydrophobic binding pockets, as seen in antifungal agents like N-alkylpyrrolidinones .
Biologische Aktivität
N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Dimethylamino group : Known for its role in enhancing solubility and biological activity.
- Morpholino group : Often used to improve pharmacokinetic properties.
- Oxalamide linkage : May contribute to the compound's stability and interaction with biological targets.
The IUPAC name for this compound is N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,5-dimethylphenyl)ethanediamide, and its molecular formula is .
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it may target cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity. This interaction can lead to altered signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells .
Anticancer Properties
Recent research has indicated that this compound possesses anticancer activity. In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast cancer and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. These findings suggest potential applications in treating conditions like arthritis and other inflammatory diseases .
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating potent anticancer effects .
- Animal Model for Inflammation : In a murine model of induced paw edema, administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Data Summary Table
| Property/Activity | Description |
|---|---|
| Molecular Formula | |
| Mechanism of Action | Enzyme inhibition, receptor modulation, antioxidant activity |
| Anticancer Activity | Effective against MCF-7 and PC-3 cell lines |
| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels in animal models |
| IC50 Values | 15 µM (MCF-7), 20 µM (PC-3) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
